An In-depth Technical Guide to 3-(4-Nitrophenyl)propanoic Acid
An In-depth Technical Guide to 3-(4-Nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Nitrophenyl)propanoic acid, with the Chemical Abstracts Service (CAS) number 16642-79-8 , is a substituted aromatic carboxylic acid.[1][2] Structurally, it is a derivative of 3-phenylpropionic acid with a nitro group attached at the para position of the phenyl ring.[1][3] This compound serves as a valuable intermediate in various fields of chemical synthesis, including the pharmaceutical, agrochemical, and dye industries.[1][4] Its utility is primarily as a building block for more complex molecules. While it is not known to occur naturally, its structural motif is found in some microbial metabolites.[1]
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 3-(4-Nitrophenyl)propanoic acid, with a focus on data relevant to research and development.
Chemical and Physical Properties
3-(4-Nitrophenyl)propanoic acid is typically a white to off-white or yellow-to-brown crystalline solid at room temperature.[1] It possesses moderate polarity due to the presence of both a carboxylic acid and a nitro functional group.[1] This influences its solubility, rendering it slightly soluble in water but more soluble in polar organic solvents such as ethanol (B145695) and acetone.[1][4]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of 3-(4-Nitrophenyl)propanoic acid.
Table 1: Identifiers and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 16642-79-8 | [1][2][5][6] |
| Molecular Formula | C₉H₉NO₄ | [1][2][5] |
| Molecular Weight | 195.17 g/mol | [1][2][3][6] |
| IUPAC Name | 3-(4-nitrophenyl)propanoic acid | [3] |
| Synonyms | 4-Nitrobenzenepropanoic acid, p-Nitrohydrocinnamic acid, 3-(p-Nitrophenyl)propionic acid | [2][3][7] |
| InChIKey | VZOPVJNBOQOLPN-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC(=CC=C1CCC(=O)O)--INVALID-LINK--[O-] | [3] |
Table 2: Physical Properties
| Property | Value | Notes | Source(s) |
| Appearance | White to off-white, or yellow to brown solid | - | [1] |
| Melting Point | 131 - 170 °C | A range of values are reported, with 167-170 °C cited in a synthesis reference. | [2][5][8] |
| Boiling Point | ~331.83 °C | Rough estimate | [2] |
| Density | ~1.3544 g/cm³ | Rough estimate | [2][4] |
| Water Solubility | Slightly soluble | - | [1][2][4] |
| pKa | 4.47 (at 25°C) | - | [4] |
| XLogP3 | 1.3 | - | [2][3] |
Synthesis and Reactivity
Industrially, 3-(4-Nitrophenyl)propanoic acid is synthesized through multi-step organic transformations that typically involve nitration, alkylation, and oxidation reactions under controlled conditions, often using strong acid catalysts.[1] It can be prepared via routes like the Friedel-Crafts acylation or other electrophilic substitution methods starting from nitrobenzene (B124822) derivatives.[1]
Representative Synthesis Protocol
Objective: To synthesize 3-(4-Nitrophenyl)propanoic acid.
Materials:
-
Diethyl (4-nitrophenylmethyl)malonate
-
Acetic acid
-
20% Hydrochloric acid (aq)
-
10% Sodium hydroxide (B78521) (aq)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
Methodology:
-
Hydrolysis: Combine diethyl (4-nitrophenylmethyl)malonate with acetic acid and 20% aqueous hydrochloric acid. Heat the mixture under reflux for approximately 16 hours. This step hydrolyzes the ester groups and promotes decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to obtain a residue.
-
Extraction (Base): Stir the residue with water, then add 10% aqueous sodium hydroxide solution to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Stir for one hour. Extract the mixture with diethyl ether to remove any non-acidic organic impurities; discard the organic layer.
-
Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 3-(4-Nitrophenyl)propanoic acid.
-
Extraction (Acid): Extract the acidified aqueous layer with multiple portions of diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a solid residue.
-
Recrystallization: Dissolve the solid residue in hot toluene. Allow the solution to cool slowly to room temperature with stirring (e.g., for 16 hours) to induce crystallization.
-
Isolation and Washing: Cool the resulting slurry further (e.g., to 10°C) and collect the solid product by filtration. Wash the solid with a non-polar solvent like pentane to remove residual toluene and impurities.
-
Drying: Dry the final product, for example, under vacuum, to obtain pure 3-(4-Nitrophenyl)propanoic acid.
Caption: Proposed workflow for the synthesis of 3-(4-Nitrophenyl)propanoic acid.
Biological Activity and Potential Applications
Direct studies on the biological activity and specific signaling pathway interactions of 3-(4-Nitrophenyl)propanoic acid are limited in the available scientific literature. Its primary role is as a precursor or scaffold in the synthesis of other pharmacologically active compounds.[1]
However, the broader class of arylpropanoic acids is well-known for its therapeutic effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, various derivatives of propanoic acids are being investigated for their potential in cancer therapy.
Potential Areas of Investigation
Based on the activities of structurally related molecules, 3-(4-Nitrophenyl)propanoic acid could be investigated for several in vitro effects:
-
Anti-inflammatory Properties: As a member of the arylpropionic acid family, it has the potential to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.
-
Anticancer Activity: Derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, including lung cancer.[5][8][10][11] These activities may involve the modulation of reactive oxygen species (ROS) or the inhibition of key signaling proteins.[5]
-
Antimicrobial Activity: Some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown activity against multidrug-resistant bacterial and fungal pathogens.[11]
General Experimental Protocols for Biological Evaluation
The following are standard, generalized methodologies for assessing the potential biological activities of a compound like 3-(4-Nitrophenyl)propanoic acid.
4.2.1 Cell Viability and Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effects of 3-(4-Nitrophenyl)propanoic acid on a selected cell line (e.g., A549 human lung carcinoma).
Materials:
-
Target cancer cell line (e.g., A549) and a non-cancerous control cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
3-(4-Nitrophenyl)propanoic acid, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the 3-(4-Nitrophenyl)propanoic acid stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: General workflow for an MTT-based cell viability and cytotoxicity assay.
Conclusion
3-(4-Nitrophenyl)propanoic acid is a well-characterized chemical compound with established physical properties and a defined role as a synthetic intermediate. While direct biological data on this specific molecule is sparse, its structural relationship to classes of compounds with known anti-inflammatory and anticancer activities makes it a molecule of interest for further investigation. The protocols and data presented in this guide offer a foundational resource for researchers looking to explore the synthesis, properties, and potential therapeutic applications of this and related compounds. Future research should focus on dedicated biological screening to elucidate any inherent pharmacological activity and to explore its potential as a scaffold for novel drug candidates.
References
- 1. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | C9H10N2O4 | CID 1381949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(4-nitrophenyl)propanoic acid [stenutz.eu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
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